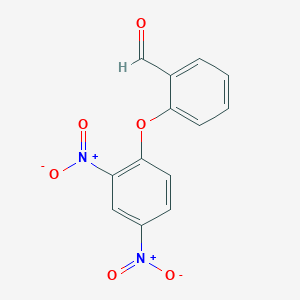

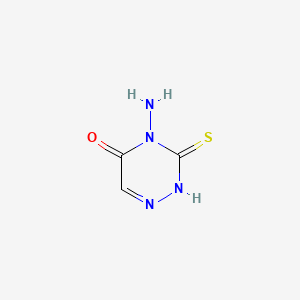

![molecular formula C18H11Cl2F2NOS2 B3034906 3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide CAS No. 251096-85-2](/img/structure/B3034906.png)

3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide

説明

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can include the formation of sulfur-containing moieties. For instance, a radical relay strategy has been developed to generate 3-(methylsulfonyl)benzo[b]thiophenes, which involves a reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation . This method proceeds efficiently under mild conditions and is initiated by a catalytic amount of sodium methylsulfinate. The key intermediate in this process is the in situ generated methyl radical, which undergoes a radical relay with sulfur dioxide to afford methylsulfonyl-containing compounds . Similarly, the synthesis of CF3-containing diamines and subsequent polyamide-imides involves a condensation reaction of diamine with trimellitic anhydride, followed by direct polycondensation with various aromatic diamines . These methods highlight the intricate steps and conditions required to synthesize sulfur-containing compounds, which may be relevant to the synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. For example, the crystallographic study of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide revealed that it crystallizes in the monoclinic system with specific lattice parameters and space group . The structure is stabilized by intermolecular hydrogen bonds, π-π, and CH-π interactions, forming two-dimensional stair-like layered chains . These structural details are essential for predicting the behavior of similar compounds, such as this compound, in various environments.

Chemical Reactions Analysis

The reactivity of sulfur-containing compounds can be quite diverse. For instance, the reaction of carboxylic acid hydrazides with 2,2'-(carbonothioyldisulfanediyl)diacetic acid in water represents a "green" synthesis approach to produce N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides . This reaction is notable for its adherence to green chemistry principles and high yields . Understanding such reactions is vital for the development of new synthetic routes for related compounds, including the target molecule of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers and other organic compounds are influenced by their molecular structure. For example, polyamide-imides synthesized from CF3-containing diamines and sulfur-containing diimide-diacid exhibit outstanding solubility, good thermal stability, and low refractive indexes due to the presence of trifluoromethyl groups and thioether bridged ortho-catenated aromatic rings . These properties are crucial for applications in various fields and provide insight into the behavior of similar sulfur-containing compounds, such as this compound.

科学的研究の応用

Synthesis and Molecular Structure

- A study by Mabkhot et al. (2016) describes the synthesis of a thiophene-containing compound, similar in structure to the one , using methods like FT-IR, NMR, and mass spectrometry. This research indicates the potential for detailed molecular characterization of such compounds, which is crucial for their application in scientific research (Mabkhot et al., 2016).

Reaction Mechanisms

- Miura et al. (2015) explored the reaction of triazoles with thioesters, leading to the production of β-sulfanyl enamides. This research provides insights into the chemical reactivity of sulfur-containing compounds, which could be relevant for understanding the chemical behavior of the compound (Miura et al., 2015).

Antipathogenic Activity

- Limban et al. (2011) synthesized and tested a range of acylthioureas for their interaction with bacterial cells. This study highlights the potential antipathogenic applications of sulfur-containing compounds, similar to the one being discussed (Limban et al., 2011).

Application in Alzheimer’s Disease Research

- Research by Rehman et al. (2018) on N-substituted derivatives of a similar compound was conducted to evaluate their potential as new drug candidates for Alzheimer’s disease. Such studies demonstrate the relevance of thiophene-based compounds in neurodegenerative disease research (Rehman et al., 2018).

Antimicrobial Activities

- A study by Mange et al. (2013) on 1,2,4-triazole derivatives, including sulfur-containing compounds, assessed their antimicrobial activities, pointing towards the potential application of such compounds in antimicrobial research (Mange et al., 2013).

Crystal Structure Analysis

- Karanth et al. (2019) conducted a study on the crystal structure of oxadiazole-thiones derivatives, providing insight into the structural aspects of similar sulfur-containing compounds. This could be relevant for determining the crystal structure of the compound (Karanth et al., 2019).

Polymer Applications

- Shockravi et al. (2009) discussed the synthesis of polyamide-imides containing sulfur linkages, indicating the potential application of sulfur-containing compounds in polymer science (Shockravi et al., 2009).

Electrochemical Capacitor Applications

- Ferraris et al. (1998) examined the use of thiophene derivatives in electrochemical capacitors. This suggests the possible application of the compound in the field of energy storage and conversion (Ferraris et al., 1998).

将来の方向性

特性

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2F2NOS2/c19-12-3-1-10(7-13(12)20)9-26-16-5-6-25-17(16)18(24)23-15-4-2-11(21)8-14(15)22/h1-8H,9H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIASCVCUXVPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CSC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2F2NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901131611 | |

| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

251096-85-2 | |

| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251096-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

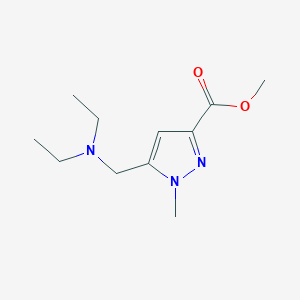

![2-benzyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3034836.png)

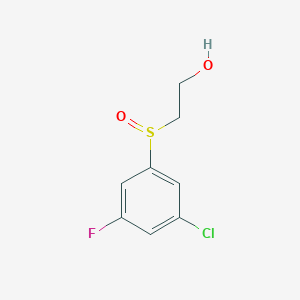

![4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034838.png)

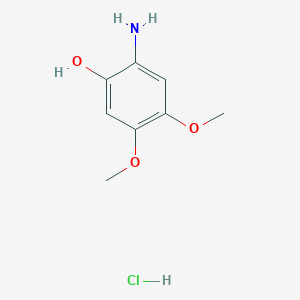

![3,4-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3034839.png)

![2-cyano-N'-[imino(3-pyridinyl)methyl]acetohydrazide](/img/structure/B3034840.png)

![1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034843.png)